molecular formula C14H17NO4 B14866179 Ethyl 7-(acetylamino)chromane-2-carboxylate

Ethyl 7-(acetylamino)chromane-2-carboxylate

Cat. No.: B14866179
M. Wt: 263.29 g/mol
InChI Key: OBZSDGQFKFXVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(acetylamino)chromane-2-carboxylate is a synthetic compound belonging to the chromane family Chromanes are a class of organic compounds characterized by a benzopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(acetylamino)chromane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of chromone derivatives with appropriate amines and esters. For instance, the reaction of ethyl 4-oxo-4H-chromene-2-carboxylate with acetylamine under controlled conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(acetylamino)chromane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromane derivatives.

Mechanism of Action

The mechanism of action of ethyl 7-(acetylamino)chromane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(acetylamino)chromane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 7-acetamido-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-3-18-14(17)12-7-5-10-4-6-11(15-9(2)16)8-13(10)19-12/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16)

InChI Key

OBZSDGQFKFXVOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.